molecular formula C19H15ClN4OS2 B2504661 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole CAS No. 897471-24-8

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole

Cat. No.: B2504661
CAS No.: 897471-24-8
M. Wt: 414.93
InChI Key: CFVDDNFQFPIMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the initial formation of the benzothiazole core through the reaction of o-aminothiophenol with carbon disulfide and chloroacetic acid. This intermediate is then reacted with piperazine and 1,3-benzothiazole-2-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-piperazin-1-yl)-1,3-benzothiazole
  • 6-chloro-2-(4-piperazin-1-yl)-1,3-benzothiazole
  • 2-(4-(2-chlorobenzoyl)piperazin-1-yl)-1,3-benzothiazole

Uniqueness

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is unique due to its dual benzothiazole moieties, which enhance its biological activity and specificity. The presence of the chloro group further increases its reactivity, making it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVDDNFQFPIMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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